5-(4-ethoxy-3-nitrophenyl)-1H-imidazole

Description

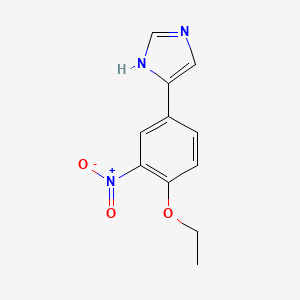

5-(4-Ethoxy-3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative featuring an ethoxy (-OCH₂CH₃) group at the para position and a nitro (-NO₂) group at the meta position on the phenyl ring attached to the imidazole core.

Properties

IUPAC Name |

5-(4-ethoxy-3-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSXUVBUUOISDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole typically involves the following steps:

Nitration of 4-ethoxyacetophenone: The starting material, 4-ethoxyacetophenone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-ethoxy-3-nitroacetophenone.

Formation of the imidazole ring: The nitro compound is then subjected to a cyclization reaction with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the imidazole ring, resulting in this compound.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: 5-(4-ethoxy-3-aminophenyl)-1H-imidazole.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry:

5-(4-ethoxy-3-nitrophenyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Imidazole derivatives are known for their biological activities, including antifungal, antibacterial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound.

Industry:

In the materials science field, imidazole derivatives are used in the production of polymers, resins, and other advanced materials. The compound’s stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 5-(4-Methoxyphenyl)-1H-Imidazole (): Substituents: Methoxy (-OCH₃) at the para position. Impact: The methoxy group is less bulky than ethoxy and provides moderate electron-donating effects. In studies on lipoxygenase (ALOX15) inhibition, this compound exhibited weaker binding affinity compared to indole analogs but retained substrate selectivity .

SB202190 (4-(4-Fluorophenyl)-2-(4-Hydroxyphenyl)-5-(4-Pyridyl)-1H-Imidazole) () :

- Substituents : Fluorophenyl (electron-withdrawing), hydroxyphenyl (polar), and pyridyl (aromatic N-heterocycle).

- Impact : SB202190 is a potent p38 MAP kinase inhibitor. The nitro group in 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole may mimic the electron-withdrawing effects of fluorine, but its meta position could alter binding pocket interactions compared to SB202190’s para-substituted aryl groups .

5-(3-Nitrophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-Imidazole-2-Thiol (CAS 1105189-27-2) () :

Physical and Spectral Properties

The following table compares physical properties of structurally related imidazoles:

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.